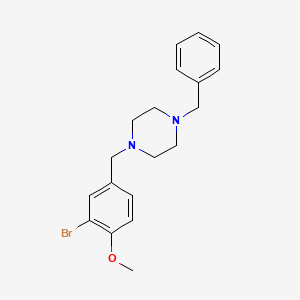
1-(3-ethoxy-4-methoxybenzyl)-4-(2-methoxyphenyl)piperazine
Vue d'ensemble
Description
1-(3-ethoxy-4-methoxybenzyl)-4-(2-methoxyphenyl)piperazine, also known as EMDP, is a piperazine derivative that has been synthesized for its potential use in scientific research. EMDP has been studied for its potential to modulate certain receptors in the brain, leading to possible therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-(2-methoxyphenyl)piperazine involves its interaction with the serotonin 5-HT1A and 5-HT2A receptors. The agonist activity at the 5-HT1A receptor leads to increased serotonin release and subsequent modulation of mood and anxiety. The antagonist activity at the 5-HT2A receptor leads to decreased glutamate release and subsequent modulation of cognition.
Biochemical and Physiological Effects
1-(3-ethoxy-4-methoxybenzyl)-4-(2-methoxyphenyl)piperazine has been shown to have both biochemical and physiological effects. Biochemically, 1-(3-ethoxy-4-methoxybenzyl)-4-(2-methoxyphenyl)piperazine has been shown to increase serotonin release and decrease glutamate release in the brain. Physiologically, 1-(3-ethoxy-4-methoxybenzyl)-4-(2-methoxyphenyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-ethoxy-4-methoxybenzyl)-4-(2-methoxyphenyl)piperazine in lab experiments is its high potency and selectivity for the serotonin 5-HT1A and 5-HT2A receptors. This allows for precise modulation of these receptors without affecting other neurotransmitter systems. One limitation of using 1-(3-ethoxy-4-methoxybenzyl)-4-(2-methoxyphenyl)piperazine in lab experiments is its limited solubility in aqueous solutions, which can make dosing and administration challenging.
Orientations Futures
There are several future directions for research on 1-(3-ethoxy-4-methoxybenzyl)-4-(2-methoxyphenyl)piperazine. One area of research could focus on optimizing the synthesis method to increase yield and purity of the final product. Another area of research could focus on further elucidating the mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-(2-methoxyphenyl)piperazine and its interaction with other neurotransmitter systems. Additionally, research could focus on the potential therapeutic applications of 1-(3-ethoxy-4-methoxybenzyl)-4-(2-methoxyphenyl)piperazine in the treatment of mood disorders and cognitive deficits.
Applications De Recherche Scientifique
1-(3-ethoxy-4-methoxybenzyl)-4-(2-methoxyphenyl)piperazine has been studied for its potential use in modulating certain receptors in the brain, specifically the serotonin 5-HT1A and 5-HT2A receptors. These receptors are involved in the regulation of mood, anxiety, and cognition. 1-(3-ethoxy-4-methoxybenzyl)-4-(2-methoxyphenyl)piperazine has been shown to have agonist activity at the 5-HT1A receptor and antagonist activity at the 5-HT2A receptor. This dual activity makes 1-(3-ethoxy-4-methoxybenzyl)-4-(2-methoxyphenyl)piperazine a potential candidate for the treatment of depression, anxiety, and other mood disorders.
Propriétés
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-4-26-21-15-17(9-10-20(21)25-3)16-22-11-13-23(14-12-22)18-7-5-6-8-19(18)24-2/h5-10,15H,4,11-14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCJTEVDKDTZOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=CC=C3OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(2-naphthylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3441055.png)


![N,N-dimethyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)aniline](/img/structure/B3441082.png)

![1-(2,4-dichlorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3441092.png)
![1-(2-ethoxyphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B3441094.png)
![1-[(4-bromo-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B3441102.png)


![1-[(5-bromo-2-thienyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3441141.png)